

# D-Glucose-d2: A Technical Guide for Researchers in Drug Development

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## Compound of Interest

Compound Name: D-Glucose-d2

Cat. No.: B1147146

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **D-Glucose-d2**, a stable isotope-labeled form of glucose. This document details its chemical properties, applications in metabolic research, and comprehensive experimental protocols for its use as a tracer in metabolomics and metabolic flux analysis.

## Core Properties of D-Glucose-d2

**D-Glucose-d2** is a form of D-glucose where two hydrogen atoms have been replaced by their stable isotope, deuterium ( $^2\text{H}$  or D). This isotopic labeling makes it a powerful tool for tracing the metabolic fate of glucose in biological systems without the need for radioactive materials. The specific CAS number and molecular weight can vary depending on the position of the deuterium atoms. The most commonly referenced form is D-Glucose-6,6-d2.

Property	Value	Citation
Common Name	D-Glucose-d2, D-Glucose-6,6-d2	[1]
CAS Number	18991-62-3	[1][2][3][4]
Molecular Formula	C <sub>6</sub> H <sub>10</sub> D <sub>2</sub> O <sub>6</sub>	[1][2]
Molecular Weight	182.17 g/mol	[1][4][5][6][7]
Appearance	White solid	
Applications	Metabolic flux analysis, Biomolecular NMR, Clinical Mass Spectrometry, Metabolomics	[5][6]

## Applications in Metabolic Research

**D-Glucose-d2** is an invaluable tracer for quantifying the dynamics of glucose metabolism in vivo and in vitro. Its primary applications lie in:

- **Metabolic Flux Analysis (MFA):** **D-Glucose-d2** is used to measure the rates (fluxes) of metabolic reactions within a biological system. This provides a dynamic snapshot of cellular metabolism that is more insightful than static measurements of metabolite concentrations.[1]
- **Quantifying Glucose Kinetics:** Through techniques like primed-constant infusion, **D-Glucose-d2** allows for the accurate determination of key kinetic parameters such as the rate of glucose appearance (Ra), disappearance (Rd), and the metabolic clearance rate (MCR). This is crucial for studying metabolic diseases like diabetes and obesity.[3]
- **Tracing Metabolic Pathways:** It is used to track the journey of glucose through central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2][7] This helps in understanding how cells reprogram their metabolism in various physiological and pathological states, such as in cancer.[4]

## Experimental Protocols

The use of **D-Glucose-d2** in metabolic research involves a series of well-defined steps, from sample preparation to data analysis. Below are detailed methodologies for two common applications.

## Protocol 1: In Vivo Glucose Turnover Measurement

This protocol outlines the primed-continuous infusion of **D-Glucose-d2** to measure whole-body glucose turnover.[8]

Step	Procedure
1. Subject Preparation	Subjects should fast overnight for 10-12 hours to reach a post-absorptive state. Two intravenous catheters are inserted into contralateral arm veins: one for tracer infusion and the other for blood sampling.[3]
2. Tracer Preparation	A sterile stock solution of D-Glucose-d2 (e.g., [6,6- <sup>2</sup> H <sub>2</sub> ]glucose) is prepared in saline.[3]
3. Tracer Infusion	A priming bolus dose is administered to rapidly achieve a steady-state concentration of the tracer in the plasma. This is immediately followed by a continuous intravenous infusion at a constant rate.[8]
4. Blood Sampling	Baseline blood samples are collected before the infusion begins. Subsequent samples are taken at regular intervals during the infusion to confirm that an isotopic steady state has been reached. [8]
5. Sample Processing	Blood samples are collected in tubes containing an anticoagulant and a glycolysis inhibitor. Plasma is separated by centrifugation and stored at -80°C until analysis.[3][8]
6. Mass Spectrometry Analysis	The isotopic enrichment of glucose in the plasma samples is determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

## Protocol 2: Metabolic Flux Analysis in Cell Culture

This protocol describes the use of **D-Glucose-d2** for metabolic flux analysis in cultured mammalian cells.[1]

Step	Procedure
1. Cell Culture and Seeding	Cells are seeded in appropriate culture vessels (e.g., 6-well plates) at a density that ensures they are in the exponential growth phase at the time of the experiment. <a href="#">[9]</a>
2. Isotope Labeling Medium Preparation	A labeling medium is prepared by supplementing glucose-free medium with D-Glucose-d2 at the desired final concentration. <a href="#">[9]</a>
3. Isotope Labeling	The existing medium is removed from the cells, which are then washed with sterile PBS. The pre-warmed labeling medium is then added to the cells, and they are returned to the incubator for a specific duration (typically 1-30 minutes for analyzing upper glycolysis). <a href="#">[1]</a>
4. Metabolism Quenching and Metabolite Extraction	The labeling medium is rapidly aspirated, and an ice-cold quenching/extraction solution (e.g., 80:20 methanol:water) is immediately added to halt all enzymatic activity. The cells are scraped into the solution, and the lysate is collected. <a href="#">[1]</a> <a href="#">[10]</a>
5. Protein and Debris Removal	The cell lysate is centrifuged at high speed at 4°C to pellet protein and cell debris. The supernatant, which contains the polar metabolites, is collected for analysis. <a href="#">[10]</a>
6. LC-MS Analysis	The metabolite extracts are analyzed by LC-MS to measure the isotopic enrichment in downstream metabolites, which is then used to calculate metabolic fluxes. <a href="#">[7]</a>

## Quantitative Data Summary

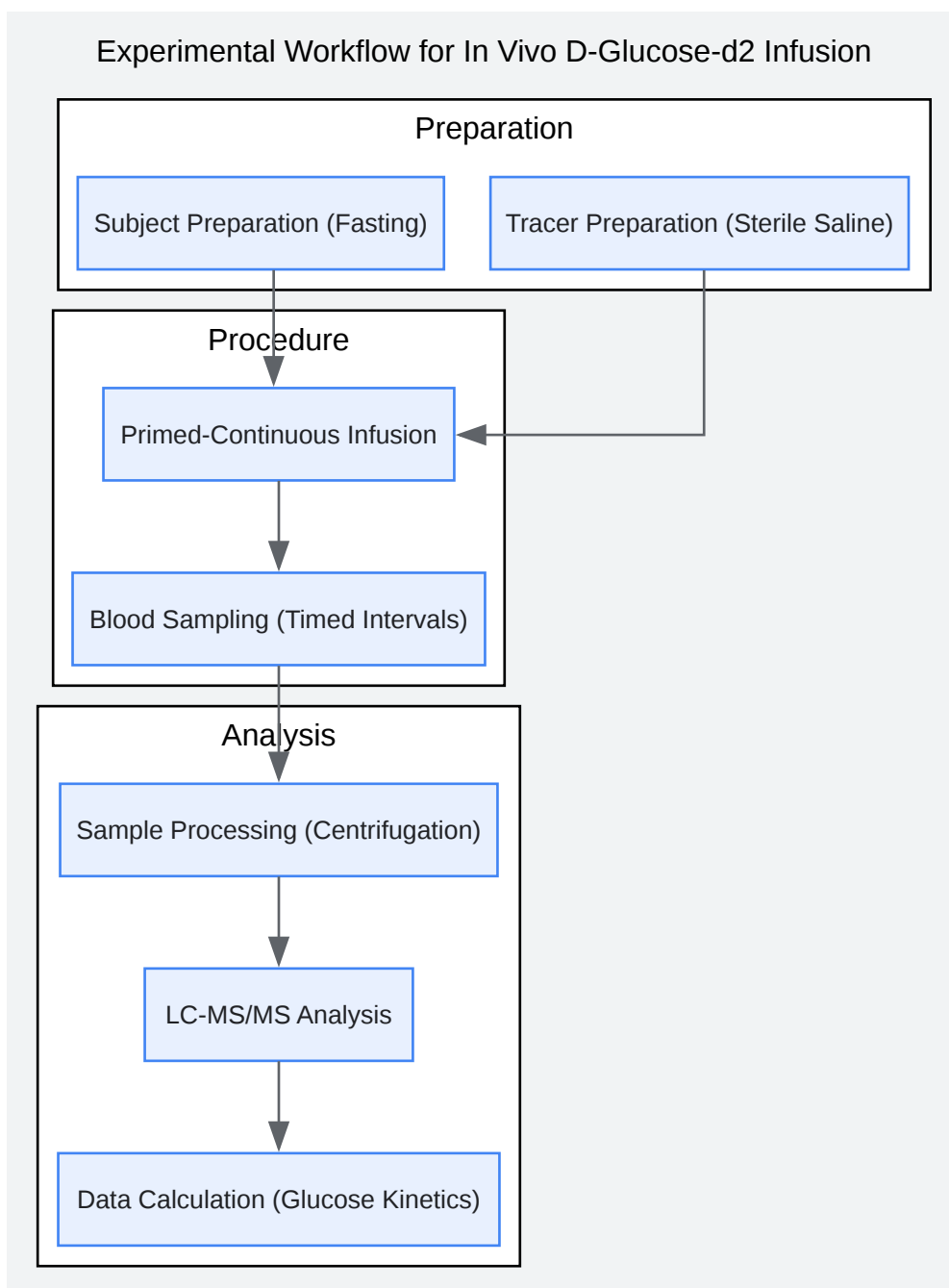
The following table provides an example of how quantitative data from a dual-tracer study can be structured. This type of data is crucial for calculating metabolic fluxes.[\[6\]](#)

Time (min)	Plasma Glucose (mg/dL)	[6,6- <sup>2</sup> H <sub>2</sub> ]-glucose Enrichment (MPE)	[1- <sup>13</sup> C]-glucose Concentration (µg/mL)
0	90.5	0.00	0.00
15	150.2	1.85	5.21
30	185.6	1.78	8.93
60	160.1	1.81	7.54
90	130.8	1.83	4.12
120	105.3	1.86	2.05

MPE: Mole Percent Enrichment

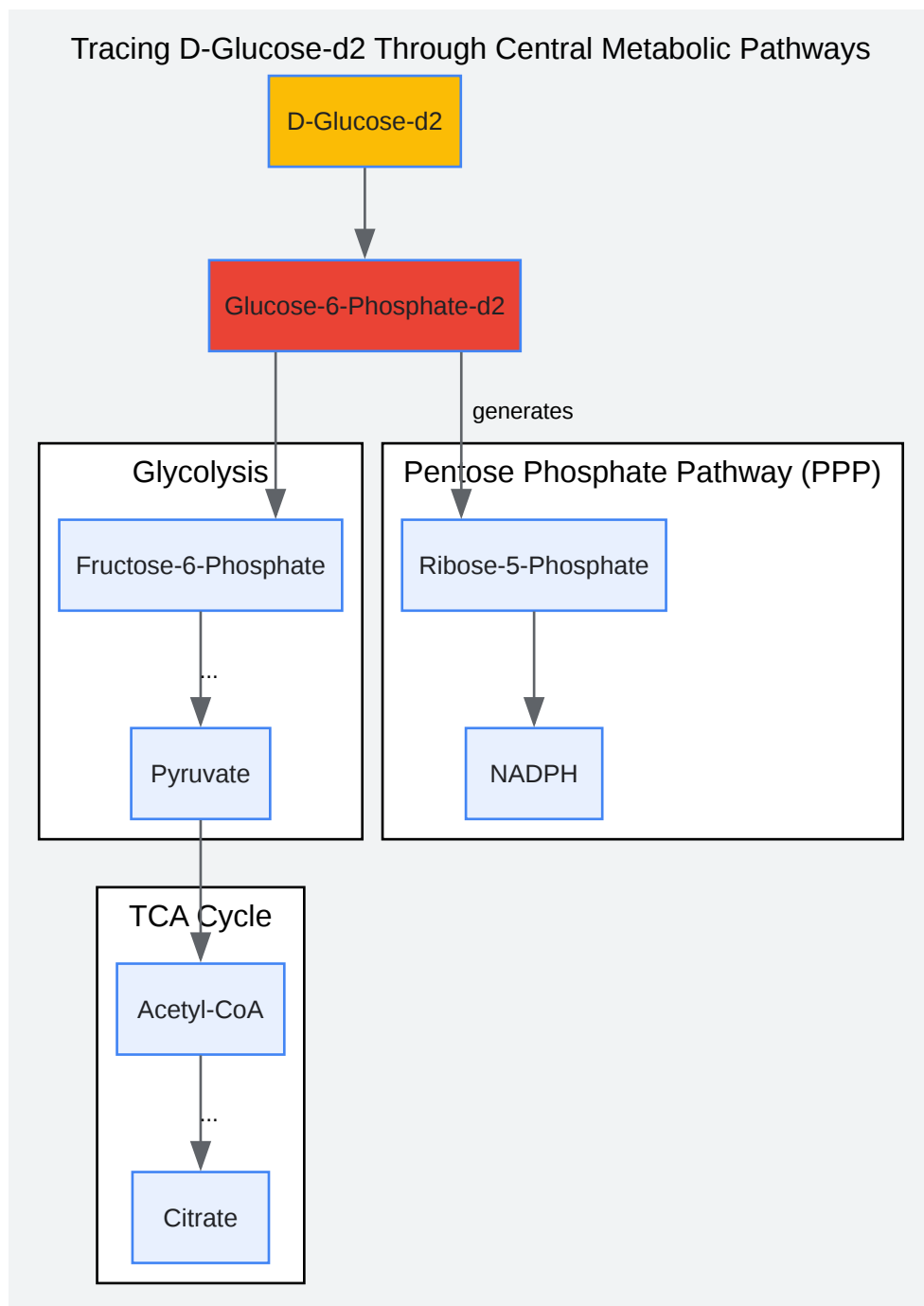
## Visualizing Workflows and Pathways

Diagrams created using the DOT language provide clear visual representations of complex processes.



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Caption: Workflow for quantifying glucose kinetics using **D-Glucose-d2**.



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Caption: Metabolic fate of **D-Glucose-d2** in central carbon metabolism.

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